Myrtanol

描述

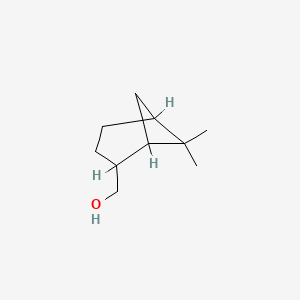

Myrtanol (C₁₀H₁₈O), a bicyclic monoterpene alcohol, is a naturally occurring compound found in essential oils (EOs) of plants such as Rhodiola rosea, Pinus armandi, and Zanthoxylum species . Structurally, it is derived from β-pinene via hydroboration and oxidation reactions, yielding stereoisomers like (-)-cis-myrtanol, (+)-trans-myrtanol, and (-)-trans-myrtanol . This compound contributes to plant defense mechanisms against pathogens and herbivores and is utilized in perfumery and pharmaceuticals due to its aromatic and bioactive properties .

属性

CAS 编号 |

514-99-8 |

|---|---|

分子式 |

C10H18O |

分子量 |

154.25 g/mol |

IUPAC 名称 |

[(1S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol |

InChI |

InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7?,8-,9-/m0/s1 |

InChI 键 |

LDWAIHWGMRVEFR-NPPUSCPJSA-N |

SMILES |

CC1(C2CCC(C1C2)CO)C |

手性 SMILES |

CC1([C@H]2CCC([C@@H]1C2)CO)C |

规范 SMILES |

CC1(C2CCC(C1C2)CO)C |

其他CAS编号 |

514-99-8 |

产品来源 |

United States |

准备方法

Myrtanol can be synthesized through several methods. One common synthetic route involves the hydroboration-oxidation of beta-pinene . This process includes the following steps:

Hydroboration: Beta-pinene is reacted with borane-dimethyl sulfide complex (BH3-SMe2) to form an organoborane intermediate.

化学反应分析

Myrtanol undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:

Reduction: this compound can be reduced to form myrtenol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: This compound can undergo substitution reactions with various reagents to form derivatives with different functional groups.

科学研究应用

Myrtanol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some notable applications include:

作用机制

The mechanism of action of myrtanol involves several molecular targets and pathways . Some key mechanisms include:

Antioxidant Activity: This compound stabilizes endogenous antioxidant protection by scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: This compound inhibits the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and modulates the activity of lysosomal and mitochondrial enzymes

Anticancer Activity: This compound down-regulates the expression of TNF-α and suppresses carcinogen-induced hepatocellular carcinoma by modulating drug metabolizing enzymes.

相似化合物的比较

Structural Analogues and Isomers

Myrtanol belongs to the monoterpene alcohol family, sharing structural similarities with:

- Myrtenol: An isomer with a hydroxyl group at C2 instead of C6. Found in Rhodiola rosea and Dendroctonus armandi, it exhibits antimicrobial activity but differs in stereochemical configuration .

- Myrtenal: An oxidized aldehyde derivative of myrtenol, prevalent in pine species. It plays a role in insect communication but lacks the hydroxyl group critical for this compound’s antimicrobial activity .

- Pinene derivatives (α-pinene, β-pinene): Precursors to this compound. β-Pinene is directly converted to this compound via hydroboration, while α-pinene derivatives show distinct anti-inflammatory and cytotoxic profiles .

Table 1: Structural and Functional Comparison

| Compound | Formula | Functional Group | Natural Source | Key Bioactivity |

|---|---|---|---|---|

| This compound | C₁₀H₁₈O | Secondary alcohol | Rhodiola rosea, Pinus spp. | Antimicrobial, antioxidant |

| Myrtenol | C₁₀H₁₆O | Tertiary alcohol | Rhodiola rosea | Antimicrobial, insect pheromone |

| Myrtenal | C₁₀H₁₄O | Aldehyde | Pinus armandi | Insect attractant |

| β-Pinene | C₁₀H₁₆ | Alkene | Coniferous plants | Anti-inflammatory precursor |

Bioactivity and Functional Differences

Antimicrobial Activity

- This compound stereoisomers exhibit selective growth inhibition against harmful intestinal bacteria (e.g., Clostridium perfringens) while sparing beneficial strains like Lactobacillus . (-)-cis-Myrtanol shows the highest potency (MIC: 0.075–0.456 μg/mL), comparable to tetracycline but with targeted action .

- Myrtenol, while antimicrobial, is less selective and more cytotoxic in mammalian cells .

Anti-Inflammatory and Therapeutic Potential

- This compound-derived pseudo-natural products (iDegs) enhance degradation of IDO1, an immunomodulatory enzyme in cancer, by inducing structural changes that promote ubiquitination .

- In contrast, α-pinene derivatives like (+)-α-pinene show superior anti-inflammatory activity compared to this compound or myrtenol .

Table 2: Comparative Bioactivity Data

生物活性

Myrtanol, a monoterpenoid compound with the chemical formula , is recognized for its diverse biological activities. This article provides a comprehensive overview of the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Structure and Sources

This compound is primarily derived from various aromatic plants, including those from the genera Myrtus, Tanacetum, and Artemisia. It is produced through the oxidation of α-pinene and is a significant component of essential oils from these plants. Its structural formula is as follows:

Pharmacological Properties

This compound exhibits a range of biological activities that have been documented in various studies:

- Antioxidant Activity : this compound has shown significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells .

- Antimicrobial Effects : Research indicates that this compound possesses antibacterial and antifungal properties. It has been effective against several pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .

- Antidiabetic Potential : Studies have suggested that this compound may help in managing blood glucose levels, indicating its potential use in diabetes treatment .

- Anxiolytic Effects : The compound has demonstrated anxiolytic activity in animal models, suggesting its potential for treating anxiety disorders .

- Gastroprotective Properties : this compound has been reported to protect the gastric mucosa against injury, highlighting its therapeutic potential in gastrointestinal disorders .

The biological effects of this compound are mediated through various mechanisms:

- Cell Signaling Pathways : this compound modulates several cell signaling pathways involved in inflammation and apoptosis, contributing to its anti-inflammatory and anticancer effects .

- Enzyme Inhibition : The compound inhibits specific enzymes responsible for the proliferation of cancer cells, thus exhibiting anticancer properties .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Antimicrobial Efficacy : A study assessed this compound's effectiveness against antibiotic-resistant strains of bacteria. Results indicated a significant reduction in bacterial growth, suggesting this compound's potential as an alternative antimicrobial agent .

- Anxiolytic Effects in Animal Models : In an experimental study involving rodents subjected to stress tests, this compound administration resulted in reduced anxiety-like behaviors compared to control groups. This supports its use as a natural anxiolytic .

- Gastroprotective Activity : A clinical trial evaluated the effects of this compound on patients with gastric ulcers. Participants receiving this compound showed improved healing rates and reduced symptoms compared to those receiving standard treatments alone .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other monoterpenes:

| Compound | Antioxidant | Antimicrobial | Antidiabetic | Anxiolytic | Gastroprotective |

|---|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Yes | Yes |

| Limonene | Moderate | Yes | No | No | No |

| Geraniol | Yes | Moderate | Yes | No | Moderate |

| Thymol | High | Yes | No | No | Yes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。